molecular formula C8H9NO2S B13201795 2-(3-Amino-4-mercaptophenyl)acetic acid

2-(3-Amino-4-mercaptophenyl)acetic acid

Cat. No.: B13201795
M. Wt: 183.23 g/mol
InChI Key: HFNNSVOSNGNJQH-UHFFFAOYSA-N
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Description

Contextual Significance within Thiol- and Amino-Functionalized Aromatic Carboxylic Acids

Aromatic carboxylic acids are a vital class of organic compounds that serve as fundamental components in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. numberanalytics.com The introduction of additional functional groups, such as amino and thiol moieties, dramatically expands their chemical utility and potential applications.

Amino-Functionalized Aromatic Acids: The presence of an amino group provides a site for a wide range of chemical modifications, such as acylation, alkylation, and diazotization. In materials science, amino-functionalized carboxylic acids have been shown to be effective precursors for creating metal-organic frameworks (MOFs). acs.orgnih.gov The amine functionality can accelerate the formation of crystalline MOF structures, enabling their synthesis in aqueous solutions at room temperature. acs.orgnih.govresearchgate.net

Thiol-Functionalized Aromatic Acids: The thiol group is a potent nucleophile and can participate in various reactions, including alkylation, oxidation to form disulfides, and addition to unsaturated systems. wikipedia.org Thiocarboxylic acids, which contain a sulfur atom replacing an oxygen in the carboxylic group, are typically about 100 times more acidic than their carboxylic acid counterparts. wikipedia.org In medicinal chemistry, the aryl thioether scaffold is found in numerous biologically active compounds, where the sulfur atom can be crucial for interacting with biological targets like enzymes. A prominent isomer, 4-mercaptophenylacetic acid (MPAA), is widely used as a catalyst in native chemical ligation (NCL), a powerful technique for the chemical synthesis of large peptides and proteins. chemrxiv.orgnih.gov

The compound 2-(3-Amino-4-mercaptophenyl)acetic acid combines the functionalities of both these classes, positioning it as a uniquely reactive and valuable molecule. The interplay between the nucleophilic amino and thiol groups and the electrophilic carboxylic acid group governs its chemical behavior and significance.

Strategic Importance as a Multifunctional Chemical Building Block

Organic building blocks are relatively small molecules that serve as foundational units for the construction of larger, more complex molecular structures. boronmolecular.com They are essential tools in medicinal chemistry, materials science, and organic synthesis, providing a modular approach to creating novel compounds with specific desired properties. uschemfine.com

This compound is a quintessential multifunctional building block due to its three distinct reactive centers. This allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures with high precision.

The strategic importance of this compound stems from the specific reactivity of each functional group:

Amino Group (-NH2): Acts as a nucleophile and a base. It is a key site for forming amide bonds or for participating in condensation reactions.

Thiol Group (-SH): A strong nucleophile that can be selectively alkylated or can react with electrophiles. Its proximity to the amino group is crucial for specific cyclization reactions.

Carboxylic Acid Group (-COOH): Can be converted into a variety of derivatives, including esters, amides, and acid chlorides, providing another handle for molecular elaboration.

The ortho-disposition of the amino and thiol groups is particularly significant. This arrangement is a classic precursor for the synthesis of benzothiazoles, an important class of heterocyclic compounds. The reaction of an ortho-aminothiophenol with aldehydes, ketones, or carboxylic acids (or their derivatives) leads to the formation of a fused thiazole (B1198619) ring. The acetic acid side chain on the this compound molecule provides an additional point of diversity that can be used to attach this heterocyclic core to other molecules or to tune its physicochemical properties.

Table 1: Functional Groups of this compound and Their Roles in Synthesis
Functional GroupPositionPrimary Role in SynthesisExample Reaction Types
Amino (-NH₂)3Nucleophile, BaseAmidation, Alkylation, Diazotization, Imine formation
Thiol (-SH)4Nucleophile, Reducing AgentThioether formation, Disulfide formation, Michael addition
Carboxylic Acid (-COOH)-CH₂COOH at 1Electrophile (activated), AcidEsterification, Amidation, Acid chloride formation
Ortho-Amino-Thiol Motif3 and 4Heterocyclic Ring FormationBenzothiazole synthesis (condensation with carbonyls/carboxyls)

Overview of Key Research Areas Pertaining to this compound

The unique structural features of this compound make it a valuable intermediate in several key areas of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(3-amino-4-sulfanylphenyl)acetic acid

InChI

InChI=1S/C8H9NO2S/c9-6-3-5(4-8(10)11)1-2-7(6)12/h1-3,12H,4,9H2,(H,10,11)

InChI Key

HFNNSVOSNGNJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)S

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 3 Amino 4 Mercaptophenyl Acetic Acid

Reactivity of the Thiol Moiety

The thiol (sulfhydryl) group is a potent nucleophile and is susceptible to oxidation, making it a key center for chemical modifications.

A primary reaction pathway for thiols is oxidation, which typically leads to the formation of a disulfide bond. In the case of 2-(3-amino-4-mercaptophenyl)acetic acid, intermolecular oxidation results in the formation of a dimer, 2,2'-(disulfanediylbis(5-amino-2,1-phenylene))diacetic acid. This process involves the coupling of two thiol molecules.

The oxidation can be initiated by various oxidizing agents or can occur spontaneously in the presence of atmospheric oxygen, particularly at neutral or slightly alkaline pH where the more reactive thiolate anion (S⁻) is present. bachem.com The reaction is often observed as an in-situ process during syntheses involving aminothiols, where the corresponding disulfide dimer is formed. beilstein-journals.orgnih.gov The mechanism involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a sulfur-sulfur single bond.

The stability of disulfide bonds is crucial in various chemical and biological contexts. These bonds can be cleaved back to the corresponding thiols using reducing agents, allowing for reversible control over this linkage. In complex molecules like peptides, the controlled, sequential formation of multiple disulfide bridges is a key strategy for achieving the correct three-dimensional structure.

Table 1: Thiol Oxidation and Disulfide Formation

Reactant Condition/Reagent Product Description

The thiol group, especially in its deprotonated thiolate form, is a strong nucleophile that can participate in various addition reactions. masterorganicchemistry.com One of the most significant of these is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org This reaction is a versatile method for forming carbon-sulfur bonds. masterorganicchemistry.com

In a typical Michael reaction, the thiolate anion adds to the β-carbon of a Michael acceptor (e.g., an enone or an acrylate), which is an electrophilic alkene. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a three-step mechanism:

Deprotonation: A base removes the proton from the thiol group to generate a highly nucleophilic thiolate anion.

Conjugate Addition: The thiolate anion attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new C-S bond and an enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated by a proton source (often the solvent or the conjugate acid of the base) to yield the final adduct. masterorganicchemistry.com

This reactivity allows this compound to be conjugated to various molecules containing activated double bonds, a strategy often employed in bioconjugation and materials science. bham.ac.uk The reaction of 2-aminothiophenols with α,β-unsaturated systems is also a key step in the synthesis of 1,4-benzothiazine derivatives. nih.gov

Table 2: Michael Addition Reaction with Thiol Moiety

Michael Donor Michael Acceptor Base/Catalyst Product Type
This compound α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) Base (e.g., Et₃N) Thioether Adduct

Reactivity of the Amino Moiety

The primary aromatic amino group is nucleophilic and serves as a handle for forming amide bonds and imines (Schiff bases).

The amino group of this compound can react with carboxylic acids or their derivatives to form amides. This is one of the most fundamental transformations in organic chemistry. researchgate.net The direct reaction with a carboxylic acid requires high temperatures to drive off water, which can be impractical. encyclopedia.pub Therefore, amidation is typically achieved by activating the carboxylic acid partner.

Common methods for amidation include:

Reaction with Acyl Halides or Anhydrides: The amino group readily attacks the highly electrophilic carbonyl carbon of an acyl chloride or anhydride, leading to the formation of an amide with the elimination of HCl or a carboxylic acid, respectively.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net

Lewis Acid Catalysis: Modern methods utilize Lewis acid catalysts, such as those based on boron or titanium, to promote the direct amidation of unprotected amino acids, offering a more atom-economical approach. nih.govorganic-chemistry.org

These reactions allow for the attachment of various acyl groups to the nitrogen atom, producing a wide range of N-substituted derivatives.

The primary amino group undergoes a condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. rjpbcs.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (C=N). researchgate.net

The mechanism proceeds as follows:

The amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer from the nitrogen to the oxygen forms a carbinolamine intermediate.

Acid catalysis facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water).

Elimination of water and deprotonation of the nitrogen results in the formation of the imine.

This reaction is reversible, and the resulting Schiff base can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. The imine bond can also be selectively reduced (e.g., using sodium borohydride) to form a stable secondary amine. This two-step process is known as reductive amination. nih.gov

Table 3: Representative Reactions of the Amino Moiety

Reaction Type Reagent Conditions Product Functional Group
Amidation Acetyl Chloride Base (e.g., Pyridine) N-acetyl amide
Amidation Benzoic acid + EDC Organic Solvent N-benzoyl amide
Schiff Base Formation Benzaldehyde Acid catalyst (e.g., Acetic acid), Reflux N-benzylidene imine

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives, most notably esters and amides.

The most common reaction of the carboxylic acid moiety is esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.orgyoutube.com This reversible reaction, known as the Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing the water formed as a byproduct. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several equilibrium steps: masterorganicchemistry.comlibretexts.org

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated (often by the alcohol or water in the medium) to regenerate the acid catalyst and yield the final ester product.

Besides esterification, the carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride is a valuable intermediate that can then be easily reacted with nucleophiles like alcohols or amines to form esters or amides, respectively, under milder conditions than direct condensation.

Table 4: Representative Reactions of the Carboxylic Acid Moiety

Reaction Type Reagent Conditions Product Functional Group
Fischer Esterification Methanol (CH₃OH) Acid catalyst (e.g., H₂SO₄), Heat Methyl ester
Fischer Esterification Ethanol (C₂H₅OH) Acid catalyst (e.g., HCl), Heat Ethyl ester
Acyl Chloride Formation Thionyl Chloride (SOCl₂) Heat Acyl chloride

Esterification Reactions

The carboxylic acid moiety of this compound can readily undergo esterification to form the corresponding esters. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comorganic-chemistry.org

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. chemguide.co.ukyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgyoutube.com The subsequent steps involve proton transfer and the elimination of a water molecule to yield the ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Given the presence of a basic amino group in the molecule, the acid catalyst will also protonate it to form an ammonium (B1175870) salt. This has the beneficial effect of deactivating the amino group, preventing it from participating in side reactions and effectively protecting it during the esterification process. However, the thiol group is sensitive to oxidation, and reaction conditions must be chosen carefully to prevent the formation of disulfide byproducts.

The general reaction is as follows: HOOC-CH₂-(C₆H₃)(NH₂)(SH) + R'OH ⇌ R'OOC-CH₂-(C₆H₃)(NH₂)(SH) + H₂O (in the presence of H⁺)

Detailed research findings for the esterification of similar amino acids or phenylacetic acid derivatives are often presented in tabular format to summarize the reaction conditions and outcomes. sphinxsai.com

Table 1: Representative Conditions for Fischer Esterification

Alcohol (R'OH)CatalystSolventTemperatureTypical Yield
MethanolH₂SO₄ (conc.)Methanol (excess)RefluxHigh
EthanolHCl (gas)Ethanol (excess)RefluxHigh
Propanolp-Toluenesulfonic acid (TsOH)TolueneReflux (with Dean-Stark trap)Good to High
ButanolH₂SO₄ (conc.)Butanol (excess)RefluxHigh

Amide Bond Formation

The formation of an amide bond from the carboxylic acid group of this compound is a fundamental reaction, often employed in the synthesis of peptides and other biologically active molecules. luxembourg-bio.com Direct reaction with an amine is generally not feasible as the basic amine would deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

This activation is typically achieved using coupling reagents. nih.gov Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used for this purpose. libretexts.orgfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. libretexts.org

To improve reaction efficiency and suppress side reactions, such as racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.govfishersci.co.uk HOBt can react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines. luxembourg-bio.com Other advanced coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also commonly employed for difficult couplings. nih.govfishersci.co.uk

The general reaction is as follows: HOOC-CH₂-(C₆H₃)(NH₂)(SH) + R'NH₂ + Coupling Agent → R'NHCO-CH₂-(C₆H₃)(NH₂)(SH) + Byproducts

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveSolventBaseKey Characteristics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DMF, DCMDIPEA, TEAWater-soluble urea byproduct, easy removal. fishersci.co.uk
DCC (Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)DCM, THF-Insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. libretexts.org
HATU-DMF, NMPDIPEA, TEAHighly efficient, low racemization, suitable for hindered substrates. fishersci.co.uk
PyBOP (Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate)-DMF, DCMDIPEAEffective for solid-phase peptide synthesis.

Interplay of Functional Groups and Chemoselectivity

The presence of three reactive centers on this compound necessitates careful consideration of chemoselectivity in its reactions. The reactivity of each functional group can be modulated by the reaction conditions, and each group can influence the reactivity of the others.

Carboxylic Acid (-COOH): As discussed, this group is the site for esterification and amide bond formation. Its acidity can be influenced by the electronic effects of the amino and mercapto substituents on the aromatic ring.

Amino Group (-NH₂): This group is nucleophilic and basic. In amide coupling reactions intended to acylate an external amine, the amino group of this compound can compete as a nucleophile, leading to self-condensation or polymerization. To achieve selective amide bond formation at the carboxyl group with an external amine, the molecule's own amino group often requires protection (e.g., as a Boc or Fmoc carbamate). Conversely, under the strongly acidic conditions of Fischer esterification, the amino group is protonated to form a non-nucleophilic ammonium ion, thus preventing its participation in the reaction.

Thiol Group (-SH): The thiol group is a potent nucleophile and is easily oxidized to form a disulfide bridge. Its nucleophilicity is a key feature in reactions like native chemical ligation, where a thioester is formed and then undergoes transthioesterification with an N-terminal cysteine residue, ultimately leading to an amide bond. frontiersin.org The proximity of the amino group can potentially influence the thiol's acidity and nucleophilicity. In many synthetic sequences, the thiol group must be protected (e.g., with a trityl or acetamidomethyl group) to prevent unwanted side reactions, particularly oxidation.

The interplay between these groups is complex. For instance, attempting to form an amide using a coupling agent without protecting the amino group could lead to a mixture of the desired product and a polyamide. Similarly, harsh reaction conditions could lead to the oxidation of the thiol. Therefore, achieving a specific transformation on one functional group while leaving the others untouched often requires a carefully planned synthetic strategy involving orthogonal protecting groups and reaction conditions tailored to exploit the differential reactivity of the functional centers.

Coordination Chemistry and Metal Complexation of 2 3 Amino 4 Mercaptophenyl Acetic Acid

Ligand Design Principles for 2-(3-Amino-4-mercaptophenyl)acetic Acid

The design of this compound as a ligand is predicated on the presence of multiple functional groups that can act as coordination sites for a central metal ion. The key donor atoms in this molecule are the nitrogen of the amino group, the sulfur of the mercapto group, and the oxygen atoms of the carboxylate group. The spatial arrangement of these groups on the phenylacetic acid backbone allows for the formation of stable chelate rings with a metal ion, a fundamental principle in the design of polydentate ligands.

The presence of both soft (sulfur) and hard/borderline (nitrogen and oxygen) donor atoms, according to the Hard and Soft Acids and Bases (HSAB) theory, suggests that this ligand could form stable complexes with a variety of transition metals. The flexibility of the acetic acid side chain can also accommodate different coordination geometries.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing amino, mercapto, and carboxylate functionalities typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction conditions, such as pH and temperature, are crucial in determining the final product, as they can influence the protonation state of the functional groups and thus their coordinating ability.

Spectroscopic techniques are indispensable for the characterization of these newly formed complexes. Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the ligand. Shifts in the vibrational frequencies of the C=O, N-H, and S-H bonds upon complexation provide direct evidence of their involvement in bonding to the metal ion. For instance, a shift in the asymmetric and symmetric stretching vibrations of the carboxylate group can indicate its coordination mode (monodentate, bidentate chelating, or bridging). Similarly, changes in the N-H and S-H stretching and bending vibrations would confirm the participation of the amino and mercapto groups in coordination.

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal center. The appearance of d-d transition bands for transition metal complexes can help in assigning the geometry, such as octahedral or tetrahedral.

Table 1: Representative Spectroscopic Data for Metal Complexes

ComplexKey IR Bands (cm⁻¹)Electronic Spectra λ_max (nm)
Ligandν(N-H), ν(S-H), ν(C=O)-
[M(L)₂]Δν(COO⁻), Δν(N-H), Δν(S-H)d-d transitions

Note: This table represents the type of data expected from spectroscopic analysis. Specific values are dependent on the metal ion and the precise structure of the complex.

Based on the functional groups present, this compound can coordinate to a metal ion in several ways. It can act as a bidentate ligand, for example, through the nitrogen of the amino group and the sulfur of the deprotonated mercapto group, forming a stable five-membered chelate ring. Alternatively, coordination could occur through the two oxygen atoms of the carboxylate group. A tridentate coordination mode is also possible, involving the amino, mercapto, and one of the carboxylate oxygen atoms. The specific coordination mode adopted will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

The stoichiometry of the resulting metal complexes, which refers to the molar ratio of the metal to the ligand (M:L), is a critical aspect of their characterization. Common stoichiometries for bidentate ligands are 1:1 and 1:2 (M:L). For a tridentate ligand, a 1:1 or 1:2 stoichiometry is also plausible, depending on the coordination number of the metal ion. Techniques such as elemental analysis and spectrophotometric titrations are employed to determine the stoichiometry of the complexes. For instance, the mole ratio method, where the absorbance is plotted against the mole ratio of the ligand to the metal, can reveal the stoichiometry of the complex formed in solution.

Structural Elucidation of Metal-2-(3-Amino-4-mercaptophenyl)acetic Acid Complexes

The determination of the three-dimensional structure of the metal complexes is crucial for understanding their properties and potential applications.

The coordination geometry around the central metal ion in complexes of this compound can vary. For transition metals, common geometries include octahedral, tetrahedral, and square planar. researcher.life The preferred geometry is influenced by the size and oxidation state of the metal ion, as well as the nature of the ligand. For a 1:2 (M:L) complex with the ligand acting in a tridentate fashion, an octahedral geometry would be expected. Spectroscopic data, particularly from UV-Vis and magnetic susceptibility measurements, provide strong indications of the coordination geometry.

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the central metal ion of a complex. This information is vital for deducing the electronic configuration and the coordination geometry. For example, for a d⁶ metal ion like Co(III), a diamagnetic complex would suggest a low-spin octahedral geometry, while a paramagnetic complex would indicate a high-spin configuration.

Molar conductivity measurements of the complexes in a suitable solvent provide insight into their electrolytic nature. Low molar conductivity values typically suggest a non-electrolytic complex, where the anions are coordinated to the metal ion. scirp.org Conversely, high molar conductivity values indicate that the complex is an electrolyte, with counter-ions present outside the coordination sphere. researchgate.net

Table 2: Representative Magnetic and Conductivity Data for Metal Complexes

ComplexMagnetic Moment (B.M.)Molar Conductivity (Ω⁻¹cm²mol⁻¹)Inferred Geometry
[Co(L)₂]~5.0LowHigh-spin Octahedral
[Ni(L)₂]~3.0LowOctahedral
[Cu(L)₂]~1.9LowDistorted Octahedral
[Zn(L)₂]DiamagneticLowTetrahedral/Octahedral

Note: This table illustrates the type of data and interpretations derived from magnetic and conductivity studies. B.M. stands for Bohr Magneton.

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), V(IV), Cr(III), Pd(II), Pt(IV), Mn)

The compound this compound is a versatile ligand in coordination chemistry. Its structure incorporates three distinct donor sites: the primary amine (-NH₂), the thiol (-SH), and the carboxylic acid (-COOH) group. This trifunctional nature allows it to act as a mono-, bi-, or tridentate ligand, forming stable chelate rings with various metal ions. The coordination behavior is influenced by factors such as the nature of the metal ion, the reaction pH, and the stoichiometry of the reactants. Generally, amino acids and their derivatives readily coordinate with transition metals as bidentate ligands through the nitrogen of the amino group and the oxygen of the carboxylate group, forming a stable five-membered ring. wikipedia.org The presence of the soft thiol group, a strong coordinator for many transition metals, adds to the ligand's complexity and potential for forming diverse coordination compounds.

Cobalt(II)

Cobalt(II) complexes often exhibit tetrahedral or octahedral geometries. mdpi.com With ligands containing sulfur and nitrogen donor atoms, such as thiosemicarbazones related to the title compound, Co(II) has been shown to coordinate through the azomethine nitrogen and the thiolato sulfur atom. researchgate.net In reactions with this compound, it is plausible that Co(II) would form complexes where the ligand acts as a bidentate (N,S or N,O) or tridentate (N,S,O) chelate. The formation of a cobalt(III) complex through aerobic oxidation, promoted by agents like acetic acid, is also a possibility, as seen with related Co(II) salen complexes. nih.gov

Nickel(II)

Nickel(II) is known for its ability to form complexes with various geometries, including square-planar and octahedral. rsc.org The specific geometry is often dictated by the ligand field strength and steric factors. With polydentate ligands featuring S and N donors, Ni(II) typically forms stable octahedral complexes. asianpubs.org For instance, studies with Schiff base ligands containing NNO donor sets show distorted octahedral environments around the Ni(II) ion. rsc.org It is anticipated that this compound would coordinate to Ni(II), potentially leading to octahedral structures where the ligand occupies multiple coordination sites.

Copper(II)

Copper(II) coordination chemistry is extensive, characterized by a variety of geometries, including square planar and distorted octahedral, due to the Jahn-Teller effect. The Cu(II) ion has a strong affinity for nitrogen and sulfur donors. The stability of the Cu(II)-S bond in complexes with mercapto amino acids has been a subject of significant interest. uky.edu Research on ligands derived from 4-amino-antipyrine shows Cu(II) forming stable complexes. nih.gov Given the ligand's structure, coordination is expected to readily occur, likely involving the amino, thiol, and carboxylate groups, leading to the formation of monomeric or polymeric species. mdpi.com

Zinc(II) and Cadmium(II)

Zinc(II) and Cadmium(II), having a d¹⁰ electronic configuration, typically form tetrahedral or octahedral complexes. Their coordination chemistry with ligands containing N, S, and O donors is well-established. For example, a Schiff base with an N₂O₂ donor set was found to form octahedral complexes with Cd(II). uobaghdad.edu.iq Similarly, a triazole-thiol derivative was reported to form tetrahedral complexes with both Zn(II) and Cd(II), coordinating through sulfur and an amine group. nih.gov Therefore, this compound is expected to form stable tetrahedral or octahedral complexes with these metal ions.

Tin(II)

The coordination chemistry of tin includes both Sn(II) and Sn(IV) oxidation states. Research on the related ligand 2-aminothiophenol (B119425) with Sn(IV) indicates the formation of octahedral bis-chelates with the formula [SnCl₂(ATP)₂] (where ATP is deprotonated 2-aminothiophenol). tsijournals.com Studies on Sn(II) with amino bis-phenoxide ligands have also been reported. rsc.org Reaction of Sn(II) salts with bis(thiosemicarbazone) ligands can lead to the oxidation of the metal center, forming octahedral Sn(IV) complexes. researchgate.net This suggests that complexation with this compound could potentially involve a change in the oxidation state of the tin atom.

Vanadium(IV)

Vanadium(IV) commonly exists as the oxovanadium(IV) cation (VO²⁺), which typically forms five- or six-coordinate complexes with a square pyramidal or distorted octahedral geometry. bibliotekanauki.pl The coordination chemistry of vanadium with Schiff bases and other multidentate ligands is well-documented, often involving ONO donor sets. bibliotekanauki.pl Vanadium(IV) complexes with amino acid derivatives have also been synthesized and characterized. nih.gov The title ligand, with its N, S, and O donor atoms, would be expected to form stable chelate complexes with the VO²⁺ core.

Chromium(III)

Chromium(III) almost invariably forms kinetically inert, six-coordinate octahedral complexes. nih.gov Its complexation with amino acids has been studied extensively. iaea.orgchemmethod.com The substitution of water ligands in aqua-Cr(III) complexes by amino acids like L-alanine is a well-documented process, with the rate being pH-dependent. nih.gov The reaction proceeds through the formation of an intermediate, with coordination facilitated by the deprotonation of the ligand and the formation of hydroxo species of Cr(III). nih.gov It is highly probable that this compound would coordinate to Cr(III) in a similar fashion, acting as a bidentate or tridentate ligand to form a stable octahedral complex. chemmethod.comresearchgate.net

Palladium(II) and Platinum(IV)

Palladium(II) complexes are typically four-coordinate and adopt a square planar geometry, while Platinum(IV) complexes are six-coordinate and octahedral. mdpi.com Both metal ions have a high affinity for sulfur and nitrogen donor ligands. The complexation of 2-aminothiophenol with Pt(IV) has been shown to yield octahedral complexes of the type [MCl₂(ATP)₂]. tsijournals.com Furthermore, a related compound, 4-mercaptophenylacetic acid (MPAA), is utilized in palladium-catalyzed reactions, highlighting the interaction between palladium and the mercaptophenyl moiety. nih.gov This indicates a strong potential for this compound to form stable square planar complexes with Pd(II) and octahedral complexes with Pt(IV).

Manganese

Manganese is known for its multiple accessible oxidation states (e.g., II, III, IV) and its ability to form a wide array of mononuclear and polynuclear complexes. mdpi.comnih.gov The coordination chemistry of manganese with amino acids often results in polynuclear structures. rsc.org For instance, reactions of MnCl₂ with amino acids in the presence of other ligands have yielded mixed-valence [Mn(III)₃Mn(IV)₂] and [Mn(III)₃] clusters. rsc.org Depending on the reaction conditions, this compound could coordinate to manganese to form either mononuclear complexes, likely with Mn(II) in an octahedral geometry, or more complex polynuclear, mixed-valence clusters. asianpubs.orgmdpi.com

Data on Transition Metal Complexation

The following table summarizes the anticipated coordination behavior of this compound with various transition metal ions, based on findings from analogous ligand systems.

No Publicly Available Computational Chemistry Studies Found for this compound

Following an extensive search for scholarly articles and research data, no specific computational chemistry or theoretical studies focusing on the compound This compound could be located in publicly accessible scientific literature.

The inquiry sought to detail various computational analyses of this specific molecule, including Density Functional Theory (DFT) studies on its molecular structure, electronic properties, and reactivity. The requested information, structured around a detailed outline, encompasses:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them, which are crucial for understanding the molecule's reactivity and electronic transitions.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict how the molecule would interact with other molecules.

Natural Bond Orbital (NBO) Analysis: Studying the delocalization of electron density and the stability of the molecule.

Fukui Function Analysis: Identifying the most likely sites for electrophilic and nucleophilic attacks.

Despite targeted searches using precise chemical identifiers and computational chemistry terminology, the scientific literature does not appear to contain published research that would provide the specific data and findings required to populate these sections for this compound. While computational studies are available for structurally related compounds, such as isomers or molecules with similar functional groups, this information is not transferable, as computational and quantum chemical properties are highly specific to the exact molecular structure.

Therefore, it is not possible to generate the requested scientific article with accurate, verifiable data and detailed research findings for the specified compound at this time.

Computational Chemistry and Theoretical Insights into 2 3 Amino 4 Mercaptophenyl Acetic Acid

Quantum Chemical Reactivity Descriptors

Global Reactivity Descriptors

Global reactivity descriptors are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. These descriptors, derived from Density Functional Theory (DFT) calculations, include chemical hardness (η), which indicates resistance to deformation of electron distribution, and the electrophilicity index (ω), which measures the propensity of a molecule to accept electrons.

For a molecule like 2-(3-Amino-4-mercaptophenyl)acetic acid, these calculations would involve optimizing the molecular geometry and then determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). From these energies, one can derive the ionization potential and electron affinity, which are then used to calculate chemical hardness and electrophilicity. Such data provides a quantitative measure of the molecule's reactivity, which is crucial for understanding its chemical behavior. However, specific calculated values for this compound are not present in the surveyed literature.

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, including intermolecular interactions. For this compound, MD simulations could reveal how molecules interact with each other in a condensed phase, such as in a solution or a crystal. These simulations could elucidate the nature of hydrogen bonding involving the amino, mercapto, and carboxylic acid groups, as well as π-π stacking interactions between the phenyl rings.

By simulating a system of multiple molecules over a period of time, one can analyze trajectories to understand dynamic processes, predict bulk properties, and visualize the complex network of non-covalent interactions that govern the supramolecular assembly. Unfortunately, no specific MD simulation studies focused on the intermolecular interactions of this compound have been published.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these predictions would include:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. This allows for the assignment of experimental spectral bands to specific molecular motions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These theoretical shifts, when compared to experimental data, can help confirm the molecular structure.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis provides insights into the electronic structure and the nature of the orbitals involved in the transitions.

While theoretical spectroscopic studies have been conducted on related molecules like phenylacetic acids, specific predicted data for this compound is absent from the available literature.

Mechanistic Computational Studies

Mechanistic computational studies are invaluable for understanding the detailed pathways of chemical reactions. For this compound, such studies could investigate various potential reactions, for instance, its role in condensation reactions or its behavior as a ligand in coordination chemistry.

These studies typically involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. This provides a detailed, step-by-step understanding of how reactants are converted to products. For example, a study could elucidate the reaction pathway of its oxidation or its participation in a nucleophilic substitution. However, no computational mechanistic studies specifically detailing the reaction pathways or transition states involving this compound have been found.

Advanced Applications of 2 3 Amino 4 Mercaptophenyl Acetic Acid in Chemical Synthesis and Materials Science

Investigation in Native Chemical Ligation (NCL) and Protein/Peptide Synthesis Strategies

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. It involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation site. The efficiency and success of this process often depend on various additives and strategic choices of building blocks.

Role as a Thiol Additive or Catalyst in Ligation Processes

In Native Chemical Ligation, the initial and rate-determining step is a reversible thiol-thioester exchange between the peptide's C-terminal thioester and a thiol catalyst. This exchange generates a more reactive aryl-thioester intermediate, which is then attacked by the N-terminal cysteine of the second peptide fragment. wikipedia.orgmdpi.com 2-(3-Amino-4-mercaptophenyl)acetic acid, and more commonly its close analogue 4-mercaptophenylacetic acid (MPAA), is a highly effective and widely used thiol catalyst in these processes. wikipedia.orgmdpi.com

MPAA offers significant advantages over other thiol additives like thiophenol. It is a non-malodorous, water-soluble catalyst that demonstrates high efficiency in accelerating ligation reactions. mdpi.comnih.gov Its effectiveness has been validated in numerous large-scale syntheses, including that of HIV-1 protease and RNase A. mdpi.com The catalyst functions by converting the less reactive alkyl-thioesters, often produced during solid-phase peptide synthesis (SPPS), into a more labile aryl-thioester, which is primed for the key transthioesterification step with the N-terminal cysteine. nih.govfrontiersin.org While effective, the catalyst often needs to be used in large excess to achieve practical reaction rates. researchgate.net However, research has shown that its catalytic potency can be significantly boosted by introducing positively charged arginine residues near the ligation site, enabling rapid ligation even at sub-stoichiometric concentrations of the catalyst. researchgate.net

Recent studies have highlighted the multifunctionality of MPAA in complex, one-pot ligation strategies. In a one-pot, five-segment synthesis of histone H2AX, MPAA served not only as the thiol additive for the NCL reaction but also acted as a scavenger for π-allyl palladium complexes and a quencher for the palladium(0) catalyst used in a deprotection step. nih.gov This triple function streamlines the synthesis process by eliminating the need for intermediate purification steps. nih.gov

Table 1: Comparison of Common Thiol Additives in Native Chemical Ligation

Thiol Additive Key Characteristics References
4-Mercaptophenylacetic Acid (MPAA) Water-soluble, non-malodorous, highly efficient catalyst. wikipedia.orgmdpi.comnih.gov
Thiophenol Extremely reliable and efficient, but has a strong odor and potential solubility issues. nih.gov
4-Mercaptophenol (MPOH) Standard aromatic thiol used as an alternative to thiophenol. nih.gov
Mercaptoethylsulfonic Acid (MESNa) Another standard aromatic thiol used in NCL. nih.gov

Despite its widespread use, the presence of exogenous thiol additives like MPAA can sometimes lead to side reactions, such as competing with the desired S-to-N acyl transfer to form tethered peptide side products. eurpepsoc.com This has prompted research into developing thiol additive-free NCL strategies. eurpepsoc.com

Potential as a Building Block for Activated Esters in Ligation

The generation of a peptide C-terminal thioester is a prerequisite for NCL. While this is often achieved during SPPS, alternative methods involve the use of molecules that can convert a peptide's C-terminus into a thioester. Research has shown that related thiol-containing acids, such as 3-mercaptopropionic acid (MPA), can induce sequence-specific fragmentation of peptides and proteins at cysteine residues to generate peptide thioesters in situ. nih.gov These newly formed thioesters can then be directly used in NCL reactions. nih.gov

In one study, peptides designed to test for selectivity in MPA-mediated fragmentation were incubated in a 20% MPA solution. nih.gov The resulting fragments included the desired MPA thioesters, which were subsequently isolated and successfully ligated to a model peptide containing an N-terminal cysteine in the presence of MPAA as a catalyst. nih.gov This demonstrates a pathway where a mercapto-acid can act as a reagent to generate the necessary activated thioester building block for ligation. This principle suggests that this compound, with its similar functional groups, could potentially be explored for similar applications in generating activated thioester intermediates for peptide synthesis.

Development of Linkers for Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on anchoring the initial amino acid to an insoluble polymer resin via a linker molecule. nih.govspringernature.com The choice of linker is critical as it dictates the conditions under which the final peptide can be cleaved from the resin and determines the C-terminal functionality (e.g., acid or amide). springernature.combiosynth.com Linkers must be stable to the repeated chemical cycles of Nα-protecting group removal but allow for efficient cleavage at the end of the synthesis. peptide.compeptide.com

Common linkers for producing peptides with a C-terminal carboxylic acid include Wang and 2-chlorotrityl resins. peptide.comsigmaaldrich.com The structure of this compound, featuring a carboxylic acid group, a thiol group, and an amino group, presents theoretical possibilities for its incorporation into novel linker designs. The carboxylic acid could be used to attach the linker to an amino-functionalized resin, while the thiol or amino group could serve as a point of attachment for the first amino acid of the peptide chain, potentially through a cleavable ester or amide bond. The specific combination of functional groups could allow for unique cleavage strategies or the synthesis of peptides with specialized C-terminal modifications. However, the development and application of linkers based specifically on this compound for SPPS is not yet a widely documented area of research.

Exploration in Functionalization of Nanomaterials

The functionalization of nanomaterial surfaces is crucial for tailoring their properties for specific applications, such as improving biocompatibility, stability, and targeting capabilities in biomedical contexts. mdpi.comnih.gov Molecules with multiple functional groups are ideal for this purpose, acting as a bridge between the nanoparticle surface and the surrounding environment or other target molecules. nih.gov

Surface Modification of Metal Nanoparticles for Chemical Sensing

The unique optical and electronic properties of metal nanoparticles make them excellent platforms for chemical sensors. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that utilizes the enhancement of Raman signals from molecules adsorbed onto nanostructured metal surfaces. The functionalization of these surfaces with specific capping agents can create highly sensitive and selective sensors.

This compound and its analogues are well-suited for this application due to their distinct functional groups. The thiol (-SH) group forms a strong covalent bond with the surface of noble metal nanoparticles, such as silver (Ag) or gold (Au), ensuring stable surface modification. lmaleidykla.lt The carboxylic acid (-COOH) group can then act as a recognition element, selectively binding to target analytes like metal ions. lmaleidykla.lt The benzene (B151609) ring provides a strong Raman signal, making it an effective reporter molecule for SERS-based detection. lmaleidykla.lt

A study detailed the synthesis of silver nanoparticles (AgNPs) with an average size of 30 ± 5 nm, which were then functionalized with 4-mercaptophenylacetic acid (MPAA). lmaleidykla.ltlmaleidykla.lt These functionalized Ag-MPAA nanoparticles were successfully used for the detection of iron (II) ions in aqueous solutions. The binding of Fe(II) ions to the carboxylic acid groups on the nanoparticle surface induced aggregation of the nanoparticles into bulky complexes. lmaleidykla.ltlmaleidykla.lt This aggregation creates "hot spots" that significantly enhance the SERS signal, allowing for sensitive detection of the iron ions. lmaleidykla.lt The formation of these complexes was confirmed by various analytical techniques, as summarized in the table below. lmaleidykla.ltlmaleidykla.lt

Table 2: Characterization of MPAA-Functionalized Silver Nanoparticles for Fe(II) Sensing

Analytical Technique Observation Conclusion References
UV-Vis Spectroscopy Broadening of the absorption peak at 420 nm upon addition of Fe(II). Indicates the formation of nanostructures of different sizes due to aggregation. lmaleidykla.lt
HR-TEM / SEM Morphological changes showing nanoparticle aggregation. Confirms the formation of bulky complexes in the presence of Fe(II). lmaleidykla.ltlmaleidykla.lt
SERS Increased intensity of the Raman signal as Fe(II) concentration increases. Demonstrates the creation of SERS "hot spots" due to aggregation, enabling sensitive detection. lmaleidykla.lt

This work demonstrates the potential of nanoparticles functionalized with mercaptophenylacetic acid derivatives as effective platforms for chemical sensing. lmaleidykla.lt

Design and Synthesis of Advanced Chemical Probes and Scaffolds

Chemical probes are essential tools for studying biological processes, while advanced molecular scaffolds provide the foundation for building complex molecules with specific functions. The synthesis of such molecules often requires versatile building blocks that possess multiple, orthogonally reactive functional groups.

The structure of this compound, containing a thiol, an amine, and a carboxylic acid, makes it an attractive candidate for such applications. These three functional groups offer distinct chemical reactivities that can be selectively addressed during a synthetic sequence. For example, the thiol group can be used for attachment to surfaces or for participating in ligation chemistry, the amino group can be acylated or used in peptide bond formation, and the carboxylic acid can be converted to an ester or amide.

The principles of NCL, which often utilize thiol additives like MPAA, have been applied to the synthesis of complex imaging probes. rsc.org In one innovative approach, a dual-modality probe for both nuclear and optical imaging was synthesized. The strategy involved the NCL-mediated condensation of a chelator (pre-activated as a thioester) with a peptide containing an N-terminal cysteine. rsc.org While this example used imidazole (B134444) as a catalyst instead of a thiol additive, it highlights how ligation chemistry is central to constructing sophisticated molecular probes. Given the established role of mercaptophenylacetic acid derivatives in facilitating NCL, they can be considered integral components in the synthetic toolbox for creating such advanced probes and scaffolds. The presence of additional reactive handles, like the amino group in this compound, would further expand the possibilities for conjugating other functional moieties, such as fluorophores, affinity tags, or therapeutic agents.

Analytical Methodologies for the Characterization and Quantification of 2 3 Amino 4 Mercaptophenyl Acetic Acid

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation due to molecular vibrations. For 2-(3-amino-4-mercaptophenyl)acetic acid, the spectra would exhibit characteristic bands corresponding to its distinct structural features.

The FT-IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid group, typically in the 2500–3300 cm⁻¹ region, overlapping with C-H stretching bands. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The primary amine (NH₂) group is identified by a pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations. A key, though often weak, absorption for the thiol (S-H) group is anticipated around 2550–2600 cm⁻¹. researchgate.netmdpi.com Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net

FT-Raman spectroscopy provides complementary information. The S-H and C-S stretching bands, which can be weak in IR, often produce stronger signals in Raman spectra. The aromatic ring vibrations also yield characteristic Raman bands, aiding in structural confirmation.

Table 1: Expected Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch~1700Strong
Primary AmineN-H stretch (asymmetric & symmetric)3300 - 3500Medium (two bands)
ThiolS-H stretch2550 - 2600Weak
Aromatic RingC=C stretch1450 - 1600Medium to Strong
AlkylC-H stretch2850 - 3000Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum, the protons of the 1,2,4-substituted benzene (B151609) ring would appear as distinct multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain would likely produce a singlet around δ 3.5-3.7 ppm. The protons of the functional groups—carboxylic acid (-COOH), amine (-NH₂), and thiol (-SH)—are expected to appear as broad singlets with variable chemical shifts that are dependent on solvent and concentration. These peaks can be confirmed by their disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum (δ 170-180 ppm). The aromatic carbons would generate several signals in the δ 110-150 ppm range, with their specific shifts influenced by the attached substituents. The methylene carbon (-CH₂) would appear in the aliphatic region, typically around δ 40-45 ppm.

Table 2: Expected NMR Chemical Shifts (δ) for this compound
NucleusGroupExpected Chemical Shift (ppm)Multiplicity (¹H NMR)
¹HAromatic C-H6.5 - 7.5Multiplets
¹H-CH₂-3.5 - 3.7Singlet
¹H-COOH10 - 12Broad Singlet
¹H-NH₂3 - 5Broad Singlet
¹H-SH3 - 4Broad Singlet
¹³C-COOH170 - 180-
¹³CAromatic C110 - 150-
¹³C-CH₂-40 - 45-

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the amino (-NH₂) and thiol (-SH) groups, both powerful auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) of the benzene π→π* transitions compared to unsubstituted benzene. nih.gov This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as defined by the Beer-Lambert law.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak, typically protonated [M+H]⁺, would be observed, confirming the molecular weight.

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS), involves fragmenting the molecular ion to produce a characteristic pattern that helps in structural elucidation. nih.gov Common fragmentation pathways for protonated amino acids and carboxylic acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) or the entire carboxyl group. libretexts.orgnih.gov The presence of sulfur is also readily identified by a characteristic isotopic peak at M+2 that is approximately 4.4% of the intensity of the monoisotopic molecular ion peak.

Table 3: Plausible Fragments in Mass Spectrometry for this compound
IonDescription
[M+H]⁺Protonated molecular ion
[M+H - H₂O]⁺Loss of water
[M+H - NH₃]⁺Loss of ammonia
[M+H - HCOOH]⁺Loss of formic acid
[M+H - H₂O - CO]⁺Sequential loss of water and carbon monoxide

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces, such as gold or silver nanoparticles. The thiol group in this compound can form a strong covalent bond with these metal surfaces, making it an ideal candidate for SERS-based detection. nih.gov This strong affinity ensures the molecule is in close proximity to the plasmon-enhanced electromagnetic fields of the nanoparticles, leading to a massive amplification of its Raman signal. nih.gov SERS can provide unique spectral fingerprints at very low concentrations, making it a valuable tool for trace detection applications. The resulting spectrum would show enhanced bands corresponding to the vibrations of the aromatic ring and the thiol group. researchgate.net

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or other components in a mixture, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of non-volatile compounds like this compound. researchgate.net A reversed-phase C18 column is typically employed, with a mobile phase consisting of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mst.educerealsgrains.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved with a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly.

For complex mixtures or when high specificity is required, HPLC is coupled with mass spectrometry (LC-MS). nih.govrsc.org This hyphenated technique combines the separation power of LC with the sensitive and specific detection capabilities of MS, allowing for unambiguous identification and quantification of the compound even at trace levels. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of this compound. Given the compound's polarity, which is imparted by the amino, carboxylic acid, and thiol functional groups, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous solvent (often water with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape and control ionization) and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound of interest while separating it from impurities with different polarities.

Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule allows it to absorb ultraviolet light. The selection of the detection wavelength is critical for sensitivity and is typically set at the compound's absorbance maximum. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Thiol Compounds

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This makes it particularly well-suited for monitoring the progress of chemical reactions in real-time, such as in the synthesis of this compound. nih.govrsc.org

During a synthesis, small aliquots can be taken from the reaction mixture at various time points and injected into the LC-MS system. The components of the mixture are first separated by the LC column, after which they enter the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluting compounds, allowing for the identification of reactants, intermediates, products, and byproducts based on their molecular weights.

Electrospray ionization (ESI) is a commonly used ionization technique for this type of analysis as it is a soft ionization method that minimizes fragmentation of the analyte, typically showing a prominent peak for the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The high sensitivity and specificity of LC-MS allow for the detection of even trace amounts of different species in the reaction mixture, providing valuable kinetic and mechanistic information. rsc.org

Table 2: Representative LC-MS Parameters for Reaction Monitoring

ParameterCondition
LC System Agilent 1200 Series or equivalent
MS System Agilent 6130 Quadrupole MS or equivalent
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive and Negative modes
Mass Range m/z 100 - 1000

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. For a compound like this compound, TLC is performed on a plate coated with a stationary phase, typically silica (B1680970) gel.

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The choice of the mobile phase is crucial for achieving good separation. For an amino acid derivative, a mixture of a polar organic solvent (like ethyl acetate (B1210297) or butanol) and a non-polar solvent (like hexane (B92381) or dichloromethane), often with a small amount of acetic acid or ammonia to improve spot shape, is commonly used. After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots can be visualized under UV light (due to the UV-active phenyl ring) or by staining with a developing agent such as ninhydrin, which reacts with the primary amine to produce a characteristic colored spot (usually purple or yellow). The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes.

Table 3: Typical TLC Conditions for Aromatic Amino Acids

ParameterDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Ethyl acetate/Hexane/Acetic acid (e.g., in a 6:3:1 ratio)
Visualization UV light (254 nm) and/or staining with Ninhydrin solution followed by heating
Rf Value Dependent on the specific mobile phase composition

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of a pure organic compound. This method provides a direct verification of the compound's empirical formula and is a critical component of its characterization.

The analysis is performed using a specialized instrument where a small, precisely weighed amount of the sample is combusted at a high temperature in a stream of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then passed through a series of columns that separate them, and their amounts are measured by detectors (typically thermal conductivity detectors). From these measurements, the percentage of each element in the original sample can be calculated.

For this compound, with the molecular formula C₈H₉NO₂S, the theoretical elemental composition can be calculated. The experimentally determined values are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated percentages provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C₈H₉NO₂S)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0852.44
HydrogenH1.00899.0724.95
NitrogenN14.01114.017.65
OxygenO16.00232.0017.46
SulfurS32.07132.0717.50
Total 183.23 100.00

Derivatives and Analogs of 2 3 Amino 4 Mercaptophenyl Acetic Acid: Design and Synthesis

Synthesis of Amide and Hydrazide Derivatives of the Acetic Acid Moiety

The carboxylic acid group of 2-(3-amino-4-mercaptophenyl)acetic acid is a primary target for derivatization to form amides and hydrazides. These transformations are fundamental in medicinal chemistry for altering the polarity, solubility, and hydrogen bonding capacity of a molecule.

The direct synthesis of amides from the parent carboxylic acid can be achieved by reacting it with a primary or secondary amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by converting the acid to a more reactive species like an acid chloride followed by aminolysis. rjptonline.orgresearchgate.net A variety of amines can be utilized in this reaction to produce a library of amide derivatives.

Similarly, hydrazides are synthesized by reacting the carboxylic acid or its corresponding ester with hydrazine (B178648) hydrate (B1144303). rjptonline.org These reactions typically proceed by heating the reactants in a suitable solvent like ethanol. researchgate.net The resulting hydrazide serves as a key intermediate for further functionalization. rjptonline.org

Table 1: Examples of Amide and Hydrazide Synthesis
ReactantProduct StructureProduct ClassGeneral Method
AnilineAmide with AnilineN-Phenyl AmideCarboxylic acid activation followed by addition of aniline.
Benzylamine (B48309)Amide with BenzylamineN-Benzyl AmideReaction with benzylamine using a coupling agent (e.g., DCC).
MorpholineAmide with MorpholineMorpholide AmideFormation of acid chloride followed by reaction with morpholine.
Hydrazine HydrateHydrazide StructureHydrazideRefluxing the corresponding ester with hydrazine hydrate in ethanol. researchgate.net

Formation of N-Aralkylidene and N-Aralkyl Analogs

The hydrazide derivatives are valuable precursors for synthesizing N-aralkylidene (hydrazone) and N-aralkyl analogs. The synthesis of hydrazones is a straightforward condensation reaction between the hydrazide and an aromatic aldehyde, often catalyzed by a few drops of acid and assisted by microwave irradiation. mdpi.com This reaction introduces a new aromatic moiety via an imine linkage. researchgate.netmdpi.com

The resulting N-aralkylidene hydrazones can be subsequently reduced to form N-aralkyl hydrazides. This reduction is typically accomplished using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, which converts the carbon-nitrogen double bond of the hydrazone into a single bond. scispace.com

Table 2: Synthesis of N-Aralkylidene and N-Aralkyl Hydrazide Analogs
Starting MaterialAromatic AldehydeIntermediate Product (N-Aralkylidene)Final Product (N-Aralkyl)Reaction Sequence
2-(3-Amino-4-mercaptophenyl)acetohydrazideBenzaldehydeN'-(Phenylmethylene)hydrazideN'-(Phenylmethyl)hydrazide1. Condensation with benzaldehyde. 2. Reduction of the resulting hydrazone.
2-(3-Amino-4-mercaptophenyl)acetohydrazide4-ChlorobenzaldehydeN'-(4-Chlorophenylmethylene)hydrazideN'-(4-Chlorophenylmethyl)hydrazide1. Condensation with 4-chlorobenzaldehyde. 2. Reduction of the C=N bond.
2-(3-Amino-4-mercaptophenyl)acetohydrazide4-MethoxybenzaldehydeN'-(4-Methoxyphenylmethylene)hydrazideN'-(4-Methoxyphenylmethyl)hydrazide1. Condensation with 4-methoxybenzaldehyde. 2. Catalytic hydrogenation.

Strategic Modifications Utilizing the Thiol Group

The thiol (-SH) group is a highly reactive nucleophile, offering a wealth of opportunities for strategic modification. Its reactivity is central to many "click" chemistry reactions, such as thiol-ene and thiol-Michael additions, which are known for their high efficiency and selectivity. researchgate.netnih.gov These reactions allow for the covalent attachment of the molecule to various substrates, including polymers and biomolecules. nih.gov

A key modification involves S-alkylation or S-arylation to form thioethers. This can be accomplished by reacting the thiol with alkyl or aryl halides under basic conditions. Another significant application is in the formation of disulfide bonds through oxidation. Mild oxidizing agents can induce the formation of a disulfide bridge between two molecules, while stronger oxidants can lead to the formation of sulfonic acids. researchgate.net

Furthermore, the thiol group's ability to form covalent bonds with specific biological targets is a strategy employed in the design of enzyme inhibitors. nih.govresearchgate.net For instance, the thiol can act as a nucleophile to attack an electrophilic site in an enzyme's active site, leading to irreversible inhibition. nih.govresearchgate.net

Design and Synthesis of Analogs with Altered Aromatic Substitutions

Creating analogs with different substituents on the phenyl ring is crucial for probing how electronic and steric factors influence activity. The synthesis of these analogs typically begins with appropriately substituted starting materials rather than direct substitution on the this compound core, which could lead to mixtures of isomers.

A general synthetic approach could start from a substituted 2-nitrotoluene. This precursor can undergo reactions to introduce the desired functional groups. For example, Friedel-Crafts acylation could be used to introduce side chains. google.com The nitro group can then be reduced to an amine, and other functionalities can be introduced and manipulated to build the final substituted analog. This strategic, multi-step synthesis allows for precise control over the substitution pattern on the aromatic ring, enabling the creation of a diverse library of compounds for structure-activity relationship studies. google.commdpi.com

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Amino-4-mercaptophenyl)acetic acid, and how can regioselectivity be controlled?

The synthesis of this compound requires careful protection of the amino (–NH₂) and mercapto (–SH) groups to prevent undesired side reactions. A regioselective approach, inspired by bromination methods for analogous arylacetic acids (e.g., bromine in acetic acid for 3-bromo-4-methoxyphenylacetic acid synthesis ), can be adapted. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) for the amino group and acetyl/disulfide protection for the mercapto group to avoid oxidation or cross-reactivity.
  • Regioselective functionalization : Optimize reaction conditions (temperature, solvent polarity) to direct substituents to the 3- and 4-positions on the phenyl ring.
  • Deprotection : Employ mild acidic conditions (e.g., TFA) for Boc removal and reductive cleavage (e.g., DTT) for mercapto group liberation.

Q. How should the purity and stability of this compound be assessed experimentally?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and calibration against a certified reference standard.
  • Stability : Conduct accelerated degradation studies under oxidative (H₂O₂), acidic (pH 3), and basic (pH 9) conditions. Monitor mercapto group oxidation via LC-MS and thiol-specific assays (e.g., Ellman’s reagent) .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize light- or oxygen-induced degradation.

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–7.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm). HSQC and HMBC correlations confirm connectivity .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Refinement protocols (e.g., SHELXTL) resolve hydrogen-bonding motifs, as demonstrated for structurally similar arylacetic acids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electron distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the amino and mercapto groups.
  • Thermochemistry : Calculate bond dissociation energies (BDEs) for –SH and –NH₂ groups to assess oxidative stability .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous solubility and pKa values .

Q. What challenges arise when resolving structural contradictions between experimental and computational data?

  • Outlier reflections : Use statistical tests (e.g., Prince & Nicholson criteria) to exclude anomalous X-ray data during refinement .
  • Hydrogen positioning : Apply constrained refinement for H-atoms (riding model) with Uiso(H) = 1.2–1.5 × Ueq(parent atom) to address thermal motion discrepancies .
  • Torsional angles : Compare DFT-optimized geometries with crystallographic data to validate dihedral angles (e.g., phenyl-acetic acid plane alignment) .

Q. How do hydrogen-bonding motifs influence the crystal packing and solubility of this compound?

  • Dimer formation : Centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) dominate crystal packing, as seen in 3-bromo-4-methoxyphenylacetic acid .
  • Solubility modulation : Introduce co-crystallizing agents (e.g., urea) to disrupt strong H-bond networks and enhance aqueous solubility.

Q. What strategies mitigate mercapto group oxidation during synthetic or biological assays?

  • Inert conditions : Perform reactions under N₂/Ar with degassed solvents (e.g., THF, DMF).
  • Antioxidants : Add 1–5 mM EDTA or ascorbic acid to chelate metal catalysts and scavenge free radicals .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect disulfide formation (S–S stretch at 500–550 cm⁻¹).

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